molecular formula C19H15NO3S2 B11692462 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one

3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one

Cat. No.: B11692462
M. Wt: 369.5 g/mol
InChI Key: JZIJMBZOOLDCFI-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one is a complex organic compound that features a nitrophenyl group, a phenyl group, and a thiophen-2-ylsulfanyl group attached to a propan-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3-nitrobenzaldehyde with thiophen-2-ylsulfanylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and thiophen-2-ylsulfanyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophen-2-ylsulfanyl group can interact with sulfur-containing enzymes and proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one
  • 3-(3-Nitrophenyl)-1-phenyl-3-(furan-2-ylsulfanyl)propan-1-one
  • 3-(3-Nitrophenyl)-1-phenyl-3-(pyridin-2-ylsulfanyl)propan-1-one

Uniqueness

3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one is unique due to the presence of the thiophen-2-ylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological profiles, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16N2O3S\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a nitrophenyl group, a phenyl group, and a thiophenyl sulfanyl moiety, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, a study on related compounds demonstrated notable activity against breast cancer cells (MCF-7) with low toxicity towards normal cells. The mechanism of action often involves apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7TBD
1-(4-Methoxyphenyl)-3-(phenylthio)propan-1-oneMCF-712.5
4-Amino-5-(4-nitrophenyl)-2-methylthiazoleHeLa15.0

Antioxidant Activity

The antioxidant properties of the compound are attributed to the presence of the nitrophenyl group, which can scavenge free radicals. Molecular docking studies suggest that it may interact with key enzymes involved in oxidative stress pathways.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH IC50 (µM)ABTS IC50 (µM)Reference
This compoundTBDTBD
Curcumin5.04.5

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cell Proliferation : By interfering with the cell cycle.
  • Induction of Apoptosis : Through mitochondrial pathways.
  • Antioxidant Activity : By reducing oxidative stress markers.

Case Studies

In a recent case study involving similar derivatives, researchers observed that modifications to the thiophenol moiety significantly enhanced anticancer activity while reducing cytotoxicity to normal cells. This suggests that structural optimization is crucial for developing more effective therapeutic agents.

Case Study Summary

A study focused on the synthesis and evaluation of a series of thiophenol derivatives found that:

  • The presence of electron-withdrawing groups like nitro significantly increased potency against cancer cells.
  • Compounds showed selective toxicity towards cancer cells compared to normal fibroblasts.

Properties

Molecular Formula

C19H15NO3S2

Molecular Weight

369.5 g/mol

IUPAC Name

3-(3-nitrophenyl)-1-phenyl-3-thiophen-2-ylsulfanylpropan-1-one

InChI

InChI=1S/C19H15NO3S2/c21-17(14-6-2-1-3-7-14)13-18(25-19-10-5-11-24-19)15-8-4-9-16(12-15)20(22)23/h1-12,18H,13H2

InChI Key

JZIJMBZOOLDCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)[N+](=O)[O-])SC3=CC=CS3

Origin of Product

United States

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